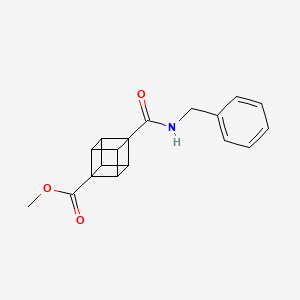

Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol . This compound features a cubane core, a highly strained and unique structure, which makes it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate typically involves the following steps:

Formation of the Cubane Core: The cubane core can be synthesized through a series of cycloaddition reactions starting from simple hydrocarbons.

Functionalization: The cubane core is then functionalized to introduce the carboxylate and benzylcarbamoyl groups. This can be achieved through various organic reactions such as esterification and amide formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: Various substitution reactions can be performed to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of cubane derivatives.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It may be used in the development of new materials with unique properties due to the cubane core.

Mechanism of Action

The mechanism by which Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets in ways that are different from more common organic compounds. The pathways involved likely include interactions with enzymes and receptors, leading to potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Cubane Derivatives: Other cubane derivatives, such as cubane-1,4-dicarboxylic acid and cubane-1,4-diamine, share the cubane core but differ in their functional groups.

Benzylcarbamoyl Compounds: Compounds like benzylcarbamoyl chloride and benzylcarbamoyl acetate have similar functional groups but lack the cubane core.

Uniqueness

Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate is unique due to the combination of the cubane core and the benzylcarbamoyl functional group

Biological Activity

Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting detailed data tables and case studies.

Chemical Structure and Properties

This compound features a cubane core structure with a benzylcarbamoyl substituent and a carboxylate group. This unique arrangement contributes to its biological properties, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related cubane derivatives. The presence of the cubane structure has been linked to significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 1: Antimicrobial Activity of Cubane Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | Candida albicans | 12 |

| This compound | Escherichia coli | 18 | Aspergillus niger | 10 |

| This compound | Pseudomonas aeruginosa | 17 | Saccharomyces cerevisiae | 14 |

The antimicrobial activity observed in this compound can be attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth. The cubane structure may facilitate interactions with microbial membranes, enhancing permeability and leading to cell lysis.

Anticancer Potential

In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of cubane derivatives. Studies have indicated that certain modifications to the cubane structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was tested at varying concentrations, revealing a dose-dependent inhibition of cell proliferation.

Table 2: Cytotoxicity Data Against MCF-7 Cells

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

Properties

IUPAC Name |

methyl 4-(benzylcarbamoyl)cubane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-22-16(21)18-12-9-13(18)11-14(18)10(12)17(9,11)15(20)19-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTAPOKNPDZXTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)NCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.